molecular formula C14H13NO B143641 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS No. 99614-64-9

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Cat. No. B143641
CAS RN: 99614-64-9
M. Wt: 211.26 g/mol
InChI Key: AGQJDIDJKSFVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04695578

Procedure details

A solution of the product from Preparation 2 (5.0 g) in water (20 ml) was treated with 2N sodium carbonate (6.55 ml) and warmed at 35° for 45 mins. The resulting slurry was cooled to 0° and the solid was filtered off, washed with water and dried to give the title compound (2.8 g) m.p. 127°-129°.
Name
2
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].C[N+](C)(C)[CH2:4][CH:5]1[C:17](=[O:18])[C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]([CH3:19])[C:8]=2[CH2:7][CH2:6]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:19][N:9]1[C:8]2[CH2:7][CH2:6][C:5](=[CH2:4])[C:17](=[O:18])[C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:0.1,2.3.4|

Inputs

Step One
Name
2
Quantity
5 g
Type
reactant
Smiles
[I-].C[N+](CC1CCC=2N(C3=CC=CC=C3C2C1=O)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.55 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed at 35° for 45 mins
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0°
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.